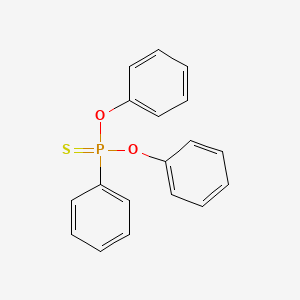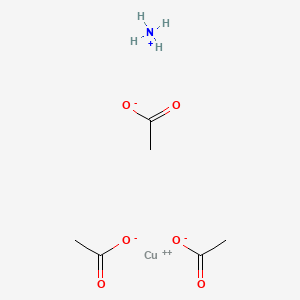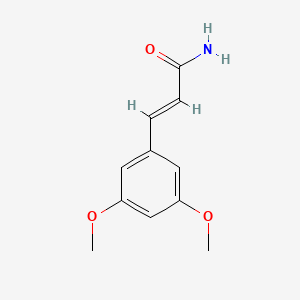![molecular formula C23H20N2O B12838080 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)
2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole is a heterocyclic compound that features both benzimidazole and allyloxyphenyl moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole core is known for its biological activity, making this compound a promising candidate for further research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyloxyphenyl Group: The allyloxy group can be introduced via nucleophilic substitution reactions, where an allyl halide reacts with a phenol derivative.
Benzylation: The final step involves the benzylation of the benzimidazole nitrogen using benzyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The allyloxy group can undergo oxidation to form epoxides or other oxidized derivatives.
Reduction: The benzimidazole core can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the benzimidazole core.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole is likely related to its interaction with biological macromolecules. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity. The allyloxyphenyl group may enhance the compound’s binding affinity or selectivity for specific targets.
Comparaison Avec Des Composés Similaires
2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the allyloxy and benzyl groups.
2-(4-Methoxyphenyl)-1-benzyl-1H-benzo[d]imidazole: Similar structure but with a methoxy group instead of an allyloxy group.
1-Benzyl-2-(4-hydroxyphenyl)-1H-benzo[d]imidazole: Contains a hydroxy group instead of an allyloxy group.
Uniqueness: 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole is unique due to the presence of both the allyloxy and benzyl groups, which may confer distinct chemical and biological properties. The allyloxy group can participate in additional chemical reactions, potentially leading to novel derivatives with unique activities.
Propriétés
Formule moléculaire |
C23H20N2O |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1-benzyl-2-(4-prop-2-enoxyphenyl)benzimidazole |
InChI |
InChI=1S/C23H20N2O/c1-2-16-26-20-14-12-19(13-15-20)23-24-21-10-6-7-11-22(21)25(23)17-18-8-4-3-5-9-18/h2-15H,1,16-17H2 |
Clé InChI |
DGGOPSZBKRLXHG-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)




![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)





![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
